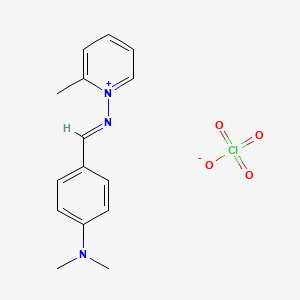

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate

描述

属性

CAS 编号 |

121774-43-4 |

|---|---|

分子式 |

C15H18ClN3O4 |

分子量 |

339.77 g/mol |

IUPAC 名称 |

N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |

InChI |

InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+; |

InChI 键 |

ZTXIXCVTDFTQMX-CLNHMMGSSA-M |

手性 SMILES |

CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

规范 SMILES |

CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

产品来源 |

United States |

准备方法

Quaternization of 2-Methylpyridine

- Starting material: 2-methylpyridine (α-picoline).

- Quaternizing agent: Alkyl halides or haloalkanes (e.g., methyl iodide, methyl bromide) to introduce the positive charge on the nitrogen, forming 1-methyl-2-methylpyridinium halide.

- Conditions: Typically reflux in an aprotic solvent such as acetonitrile or ethanol for several hours.

- Outcome: Formation of 1-methyl-2-methylpyridinium halide salt.

Formation of the Schiff Base

- Reactants: The quaternized pyridinium salt and 4-(dimethylamino)benzaldehyde.

- Reaction: Condensation between the aldehyde group and the amino group on the pyridinium salt to form an imine linkage.

- Conditions: Mild heating or stirring at room temperature in an appropriate solvent such as ethanol or methanol, often with catalytic acid or base to facilitate imine formation.

- Monitoring: Reaction progress can be monitored by TLC or spectroscopic methods (UV-Vis, NMR).

Conversion to Perchlorate Salt

- Method: The crude imine product is treated with perchloric acid or sodium perchlorate to exchange the halide counterion for perchlorate.

- Isolation: The perchlorate salt typically precipitates out due to its lower solubility and can be filtered and washed.

- Purification: Recrystallization from solvents like isopropanol or diethyl ether to obtain pure 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Methylpyridine + Methyl halide | Reflux in acetonitrile, several hours | 1-Methyl-2-methylpyridinium halide |

| 2 | 1-Methyl-2-methylpyridinium halide + 4-(Dimethylamino)benzaldehyde | Stirring in ethanol, room temp or mild heat | Schiff base intermediate (imine) |

| 3 | Schiff base + Perchloric acid or NaClO4 | Stirring, precipitation | This compound |

Analytical and Purification Notes

- Characterization: The product is typically characterized by NMR (1H, 13C), IR spectroscopy (imine C=N stretch), and mass spectrometry.

- Purity: Confirmed by elemental analysis and melting point determination.

- Safety: Perchlorate salts are potentially explosive and should be handled with care under controlled conditions.

Research Findings and Variations

- While direct literature on this exact compound is scarce, related pyridinium salts with imine linkages have been synthesized using similar methods, confirming the feasibility of this approach.

- Variations include substitution at different positions on the pyridine ring or modification of the aromatic amine component.

- The perchlorate salt form is preferred for its stability and crystallinity, facilitating handling and further applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Quaternization solvent | Acetonitrile, ethanol | Aprotic solvents preferred |

| Quaternization temperature | Reflux (80-90°C) | 4-12 hours reaction time |

| Schiff base formation solvent | Ethanol, methanol | Room temperature to mild heating |

| Schiff base reaction time | 2-24 hours | Monitored by TLC or spectroscopy |

| Perchlorate salt formation | Addition of HClO4 or NaClO4 | Precipitation and filtration |

| Purification | Recrystallization from isopropanol or ether | Ensures high purity |

化学反应分析

1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐会发生各种化学反应,包括:

氧化: 该化合物可以用强氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化产物。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行,导致吡啶鎓环或二甲基氨基的还原。

科学研究应用

1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐在科学研究中有多种应用:

化学: 它用作有机合成的试剂,特别是在席夫碱和其他含氮化合物的形成中。

生物学: 该化合物因其潜在的生物活性而被研究,包括其作为某些酶抑制剂的作用及其与生物大分子的相互作用。

医药: 目前正在进行研究以探索其潜在的治疗应用,例如用于靶向特定分子途径的药物开发。

作用机制

1-(((4-(二甲基氨基)苯基)亚甲基)氨基)-2-甲基吡啶鎓高氯酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并导致各种生物效应。 具体参与的途径取决于具体的应用和靶分子类型 .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its closest analogs:

Key Observations:

Substituent Effects on Electronic Properties: The nitro group in CID 9588833 introduces electron-withdrawing effects, stabilizing the cationic pyridinium core and enhancing its redox activity. This contrasts with the target compound, which lacks such substituents and retains a more electron-rich aromatic system .

Structural Similarities: All three compounds share the 1-((4-(dimethylamino)phenyl)methylene)amino group, which facilitates π-conjugation and intramolecular charge transfer. This moiety is also prevalent in cosmetic colorants (e.g., CI 44045), where it contributes to vibrant chromophores .

Synthetic Relevance :

- Derivatives like CID 9588833 and CID 9588837 are synthesized using methods analogous to those described for maleimide-functionalized analogs (e.g., AO-Mal in ), where aromatic aldehydes are condensed with amine-functionalized heterocycles .

Research Findings and Broader Context

- Optoelectronic Performance : Nitro-substituted analogs (CID 9588833) exhibit redshifted absorption spectra compared to the target compound due to stronger electron-deficient character, making them suitable for light-harvesting applications .

- Biomedical Potential: The carboxamide derivative (CID 9588837) demonstrates enhanced biocompatibility, suggesting utility in fluorescent probes or drug delivery systems .

- Regulatory Considerations: Cosmetic colorants with dimethylaminophenyl groups (e.g., CI 44045) are regulated under restrictions for dermal safety, a factor that may extend to the target compound if developed for similar uses .

生物活性

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a complex organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a dimethylamino group attached to a phenyl ring and a pyridinium moiety, which contribute to its distinct chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₄O₄Cl

- Molecular Weight : Approximately 358.78 g/mol

- CAS Number : 121774-43-4

The structural composition of the compound is crucial for its biological activity. The dimethylamino group enhances interaction with neurotransmitter receptors, potentially influencing synaptic transmission. The perchlorate anion increases solubility and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Neuropharmacological Effects : The compound has been shown to interact with various neurotransmitter systems, particularly those involving excitatory neurotransmission. It may act as an inhibitor of AMPA and kainate receptors, which are critical in mediating synaptic transmission in the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The dimethylamino group facilitates binding to neurotransmitter receptors, which can modulate synaptic activity.

- Inhibition of Neurotransmitter Uptake : Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .

- Fluorescent Properties : The compound's structure allows it to be used as a fluorescent probe in studies of monoamine transporters, providing insights into transporter dynamics and pharmacological interactions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Fluorescent Substrates : A study highlighted the use of fluorescent analogs based on similar structures to monitor serotonin transporter activity in real-time. These analogs showed superior uptake in HEK293 cells expressing the human serotonin transporter (hSERT), indicating potential applications in high-throughput screening for antidepressants .

- Neurotransmitter Interaction Studies : Research has indicated that related compounds can significantly affect neurotransmitter levels and receptor activation, suggesting a role in modulating neurochemical pathways involved in mood regulation and cognitive function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate | Structure | Contains a chloro substituent; different electrophilic properties |

| Bis4-(dimethylamino)phenylmethylium perchlorate | Structure | Features a triazole ring; distinct pharmacological effects |

| N-(4-{bis[4-(dimethylamino)phenyl]methylidene}aniline | Structure | Multiple dimethylaminophenyl groups; enhanced reactivity |

This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.

Safety and Toxicity

The compound has been classified under several hazard categories:

- Acute Toxicity (Oral) : Category 4 (H302)

- Skin Corrosion/Irritation : Category 2 (H315)

- Serious Eye Damage/Irritation : Category 2A (H319)

- Respiratory Tract Irritation : Category 3 (H335)

Proper safety measures should be taken when handling this compound due to its potential health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。